2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-[4-[(3-chlorophenyl)methoxy]phenyl]-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO5/c1-27-10-9-23-19(24)12-18(21(25)26)20(23)15-5-7-17(8-6-15)28-13-14-3-2-4-16(22)11-14/h2-8,11,18,20H,9-10,12-13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCXHFGSJOWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of the pyrrolidine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including case studies and relevant data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . The biological activity was evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Research Findings
- Cytotoxicity Assays :
- In a study, compounds similar to this compound were subjected to MTT assays to determine their cytotoxic effects on A549 cells. The results indicated that the compound significantly reduced cell viability compared to untreated controls, with a notable reduction to about 63.4% at a concentration of 100 µM .
- Structure-Activity Relationship (SAR) :
Data Table: Anticancer Activity of Pyrrolidine Derivatives
| Compound Name | Structure | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | C19H22ClO4 | 63.4 | A549 |
| Compound B | C18H20ClO4 | 21.2 | A549 |
| Cisplatin | N/A | 5.0 | A549 |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against various multidrug-resistant pathogens.
Research Findings
- In Vitro Studies :
- Resistance Mechanisms :
Data Table: Antimicrobial Activity of Pyrrolidine Derivatives
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | >128 | Compound A |
| Klebsiella pneumoniae | 64 | Compound B |
| Acinetobacter baumannii | >128 | Compound A |
Case Studies
- Case Study on Lung Cancer :
- Clinical Implications :
Scientific Research Applications
Overview
The compound 2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic molecule with a complex structure that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.
Antioxidant Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine compounds possess significant antioxidant properties. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, outperforming well-known antioxidants like ascorbic acid.
| Compound | Antioxidant Activity (DPPH Assay) |
|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Higher than ascorbic acid |
Anticancer Properties
The compound has been investigated for its anticancer effects. It has shown cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
| HepG2 | 8.7 |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.
Antimicrobial Activity
Compounds with similar structures have exhibited antimicrobial properties against several bacterial strains. In vitro studies suggest effectiveness against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several studies have documented the efficacy of this compound in different applications:
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry reported that specific derivatives of the compound exhibited antioxidant activity via DPPH radical scavenging assays, showing potential for development into therapeutic agents for oxidative stress-related diseases .
Case Study 2: Anticancer Mechanisms
Research conducted on the anticancer properties revealed that the compound could induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1/S phase transition. This was evidenced by flow cytometry analysis and Western blotting techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
